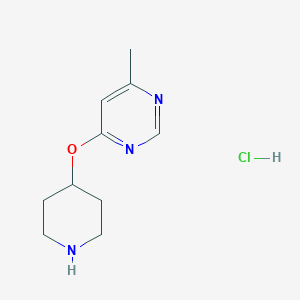4-Methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride
CAS No.: 1389315-13-2
Cat. No.: VC7838535
Molecular Formula: C10H16ClN3O
Molecular Weight: 229.71
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1389315-13-2 |
|---|---|
| Molecular Formula | C10H16ClN3O |
| Molecular Weight | 229.71 |
| IUPAC Name | 4-methyl-6-piperidin-4-yloxypyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C10H15N3O.ClH/c1-8-6-10(13-7-12-8)14-9-2-4-11-5-3-9;/h6-7,9,11H,2-5H2,1H3;1H |
| Standard InChI Key | CZZZGZLNZCHREQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=N1)OC2CCNCC2.Cl |
| Canonical SMILES | CC1=CC(=NC=N1)OC2CCNCC2.Cl |
Introduction
Structural and Chemical Properties
The molecular formula of 4-methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride is C10H16ClN3O, with a molar mass of 229.71 g/mol. The pyrimidine ring serves as a planar aromatic scaffold, while the piperidin-4-yloxy group introduces a stereochemically flexible substituent. The hydrochloride salt stabilizes the compound via ionic interactions, improving its crystallinity and solubility in polar solvents .
Key structural features influencing its reactivity and binding interactions include:
-
Methyl group at position 4: Enhances lipophilicity and may participate in hydrophobic interactions with target proteins.
-
Piperidin-4-yloxy group at position 6: The oxygen atom bridges the pyrimidine ring and the piperidine nitrogen, enabling hydrogen bonding with biological targets. The piperidine ring’s chair conformation allows for stereoselective interactions .
Synthesis and Optimization
Synthetic Routes
The compound can be synthesized through nucleophilic aromatic substitution (NAS) reactions. A typical route involves:
-
Chloropyrimidine precursor: 4-Methyl-6-chloropyrimidine reacts with piperidin-4-ol under basic conditions (e.g., K2CO3) to form the ether linkage.
-
Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Microwave-assisted synthesis, as demonstrated for analogous pyrimidines, reduces reaction times from hours to minutes while improving yields .
Physicochemical Profiling
Calculated physicochemical parameters (e.g., cLogP = 3.84) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility. The hydrochloride salt further improves solubility (>10 mg/mL in water), critical for in vitro assays .
Biological Activity and Mechanism of Action
Enzyme Inhibition
Structural analogs of 4-methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride exhibit potent inhibition of N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme in the endocannabinoid biosynthesis pathway. For example:
-
Compound 2 (a morpholine-substituted analog): Displays a pIC50 of 6.09 ± 0.04 against NAPE-PLD .
-
LEI-401 (a piperidine-substituted lead compound): Achieves pIC50 = 7.14 ± 0.04 (IC50 = 72 nM), highlighting the importance of piperidine ring substitution .
The piperidin-4-yloxy group in 4-methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride likely engages in hydrogen bonding with catalytic residues (e.g., Asp or Glu) in the enzyme’s active site, analogous to LEI-401 .
Receptor Interactions
Pyrimidine derivatives with piperidine substituents show affinity for G-protein-coupled receptors (GPCRs) and ion channels. For instance:
-
3-Phenylpiperidine analogs: Modulate serotonin and dopamine receptors, suggesting potential neurological applications .
-
Hydroxypyrrolidine derivatives: Enhance selectivity for cannabinoid receptors CB1/CB2 due to stereoelectronic effects .
Comparative Analysis with Structural Analogs
The table below contrasts 4-methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride with key analogs studied in recent literature:
Key observations:
-
Piperidine vs. morpholine: Piperidine substituents (e.g., LEI-401) improve potency by 10-fold compared to morpholine, likely due to better hydrophobic pocket occupancy .
-
Methyl group: Enhances metabolic stability compared to halogenated analogs .
Pharmacological Applications
Neurological Disorders
NAPE-PLD inhibitors like LEI-401 reduce anandamide levels, modulating emotional behavior in preclinical models . The piperidin-4-yloxy moiety in 4-methyl-6-(piperidin-4-yloxy)pyrimidine hydrochloride could similarly regulate endocannabinoid signaling, offering potential for treating anxiety or depression.
Anti-Inflammatory Agents
Pyrimidine-based inhibitors suppress phospholipase A2 (PLA2) and cyclooxygenase-2 (COX-2), mitigating inflammation . The compound’s solubility profile makes it suitable for intravenous formulation in acute settings.
Future Research Directions
-
Crystallographic Studies: Co-crystallization with NAPE-PLD or GPCRs would clarify binding modes and guide optimization.
-
In Vivo Pharmacokinetics: Assess bioavailability and blood-brain barrier penetration in rodent models.
-
Toxicology Profiling: Evaluate hepatotoxicity and off-target effects using high-throughput screening.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume